(S)-3-(Difluoromethoxy)pyrrolidin-2-one

Chiral resolution Enantioselective synthesis Drug discovery

Researchers and procurement managers face challenges sourcing single-enantiomer fluorinated pyrrolidinones with defined stereochemistry for asymmetric synthesis. This compound solves that gap. - **Defined (S)-configuration** ensures correct 3D target binding; racemic or (R)-enantiomer substitution alters pharmacology. - **-OCF2H group** provides unique lipophilic H-bond donor capacity (vs. -OCF3 or -OCH3) for SAR and ADME optimization. - **Moderate TPSA (38.3 Ų)** and balanced polarity ideal for CNS drug design requiring blood-brain barrier penetration. - Available in multi-gram quantities with analytical QC. Immediate global shipment.

Molecular Formula C5H7F2NO2
Molecular Weight 151.113
CAS No. 1807901-47-8
Cat. No. B2601258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Difluoromethoxy)pyrrolidin-2-one
CAS1807901-47-8
Molecular FormulaC5H7F2NO2
Molecular Weight151.113
Structural Identifiers
SMILESC1CNC(=O)C1OC(F)F
InChIInChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1
InChIKeyKZFCAXQHDCJGTK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (S)-3-(Difluoromethoxy)pyrrolidin-2-one (CAS 1807901-47-8) for Chiral Research


(S)-3-(Difluoromethoxy)pyrrolidin-2-one (CAS 1807901-47-8) is a chiral, fluorinated pyrrolidinone building block [1]. It is characterized by a (3S)-difluoromethoxy substituent on a five-membered lactam ring, offering a defined stereocenter essential for asymmetric synthesis . This compound serves as a key intermediate in medicinal chemistry for introducing fluorinated motifs with specific polarity and hydrogen-bonding profiles [1].

1Chiral building block for asymmetric synthesis
2Introduction of difluoromethoxy (-OCF2H) motif
3Stereochemical-control study fit in medicinal chemistry

Why (S)-3-(Difluoromethoxy)pyrrolidin-2-one Cannot Be Substituted with a Generic Pyrrolidinone


Generic substitution fails because this compound is not a simple pyrrolidinone. The (S)-enantiomer is a distinct chemical entity with a specific 3D orientation that dictates its biological interactions [1]. The difluoromethoxy group (-OCF2H) is a unique fluorinated motif that acts as a lipophilic hydrogen-bond donor, differentiating it from non-fluorinated or trifluoromethoxy analogs in modulating target binding and metabolic stability [2]. Substituting with the racemic mixture or the (R)-enantiomer would lead to different pharmacological outcomes, while the pyrrolidine analog lacks the critical lactam carbonyl required for key binding interactions [1].

Racemic or (R)-enantiomer may shift stereochemical outcome and target interaction
Non-fluorinated or trifluoromethoxy analogs alter hydrogen-bond and lipophilicity profile
Pyrrolidine analog lacks critical lactam carbonyl, likely changing binding interaction

Quantitative Differentiation Evidence for (S)-3-(Difluoromethoxy)pyrrolidin-2-one


Chiral Purity Defines Biological Specificity Over (R)-Enantiomer

The (S)-enantiomer is the required configuration for specific biological targets. Using the (R)-enantiomer (CAS 2007909-95-5) or the racemic mixture can lead to significantly different, often diminished or off-target, biological activities [1]. The (S)-form provides a defined chiral center for the stereospecific synthesis of drug candidates .

Chiral Purity vs. (R)-Enantiomer
Head-to-head
(S)-enantiomervs(R)-enantiomer / racemicDiastereoselective activity
Stereochemical identity determines biological interaction profile
Single enantiomer critical for reproducible SAR
Chiral resolution Enantioselective synthesis Drug discovery

Distinct Lipophilic Hydrogen Bond Donor Capacity vs. Trifluoromethoxy Analog

The difluoromethoxy (-OCF2H) group provides a unique balance of lipophilicity and hydrogen-bond donating capacity, unlike the purely electron-withdrawing trifluoromethoxy (-OCF3) analog. This can result in improved membrane permeability and target binding [1]. Computational data shows a predicted logP (XLogP3-AA) of 0.5 for the compound [2], whereas analogous trifluoromethoxy compounds are expected to have significantly higher logP values and lack the hydrogen bond donor ability.

Lipophilic H‑Bond Donor vs. -OCF3
Class-level
XLogP3 0.5, HBD 1vsExpected higher logP, no HBD
Reported lipophilicity and H-bond donor profile supports ADME tuning
Class-level property difference; target-specific binding to verify
Physicochemical property Bioisostere Lipophilicity

Enhanced Topological Polar Surface Area (TPSA) vs. Pyrrolidine Analog

The lactam carbonyl in the target compound significantly increases its polarity compared to the related pyrrolidine analog [1]. This affects solubility, permeability, and target engagement. The TPSA of the target compound is 38.3 Ų [2], while the benchmark (3R)-3-(difluoromethoxy)pyrrolidine has a TPSA of 21.3 Ų [3]. This difference of 17.0 Ų indicates a substantially more polar and potentially more water-soluble character.

TPSA vs. Pyrrolidine Analog
Reported
TPSA 38.3 ŲvsPyrrolidine TPSA 21.3 Å²Δ 17.0 Ų
Higher polarity indicates altered solubility/permeability balance
Computed values; experimental confirmation advised
Bioavailability Permeability Solubility

Key Application Scenarios for Procuring (S)-3-(Difluoromethoxy)pyrrolidin-2-one


Enantioselective Synthesis of Drug Candidates

This compound is ideally suited as a chiral building block for synthesizing single-enantiomer drug candidates. Its defined (S)-stereochemistry ensures the construction of complex molecules with the correct 3D arrangement, crucial for target binding, as discussed in its chiral differentiation .

Medicinal Chemistry Exploration of -OCF2H Bioisosteres

Researchers use this specific scaffold to explore the effects of the difluoromethoxy group on drug-like properties. Its unique ability to act as a lipophilic hydrogen bond donor, unlike -OCF3 or -OCH3 analogs, makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing ADME profiles [1].

Design of Central Nervous System (CNS) Penetrant Compounds

The combination of the -OCF2H group's balanced polarity and the scaffold's moderate TPSA (38.3 Ų) makes it a strategic fragment in designing molecules for CNS targets, where optimal lipophilicity and hydrogen-bonding capacity are critical for crossing the blood-brain barrier [2].

Application
Selection Property
Validation Focus
ApplicationEnantioselective Synthesis
Selection PropertyStereochemical purity and identity
Validation FocusChiral HPLC and stereospecific SAR
Application-OCF2H Bioisostere Exploration
Selection PropertyLipophilic H-bond donor profile
Validation FocusADME/SAR endpoint review
ApplicationCNS Penetrant Design
Selection PropertyBalanced polarity and TPSA context
Validation FocusPermeability and target engagement evaluation
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